2-Hydrazino-4-methoxypyrimidine

Overview

Description

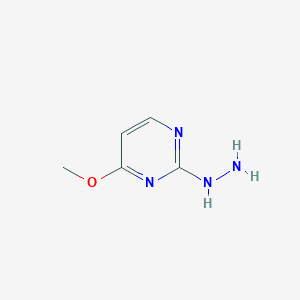

2-Hydrazino-4-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H8N4O. It is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

The synthesis of 2-Hydrazino-4-methoxypyrimidine typically involves the reaction of 2-methoxy-4-chloropyrimidine with hydrazine hydrate. The process can be summarized as follows:

Starting Material: 2-methoxy-4-chloropyrimidine.

Reagent: Hydrazine hydrate.

Reaction Conditions: The reaction is carried out in an organic solvent, often ethanol, at elevated temperatures (around 100-110°C) to facilitate the substitution of the chlorine atom by the hydrazino group.

This method is efficient and suitable for industrial production due to its relatively simple reaction conditions and high yield.

Chemical Reactions Analysis

2-Hydrazino-4-methoxypyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazones or other reduced forms.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, often forming new heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazino-4-methoxypyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-methoxypyrimidine involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

2-Hydrazino-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:

2-Hydrazino-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of a methoxy group.

2-Hydrazino-4-methylpyrimidine: Contains a methyl group instead of a methoxy group.

2-Hydrazino-4-aminopyrimidine: Features an amino group in place of the methoxy group

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further pharmacological studies.

Biological Activity

2-Hydrazino-4-methoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring substituted with a hydrazino group at the 2-position and a methoxy group at the 4-position. The structural characteristics of this compound are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, derivatives of pyrimidine compounds have shown significant activity against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values as low as 0.113 µM against thyroid cancer cells (TPC-1), indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 14f | TPC-1 | 0.113 | FAK inhibition |

| 14f | Other kinases | Moderate inhibition | Various |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that hydrazone derivatives, including those related to this compound, exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL against certain bacterial strains .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 125 | 62.5 - 250 |

| E. coli | >1000 | >1000 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that affect cell survival and growth.

- Antioxidant Activity : Some studies suggest that hydrazine derivatives possess antioxidant properties, which may contribute to their therapeutic effects.

Study on Anticancer Activity

In a preclinical study focusing on thyroid cancer, researchers synthesized novel derivatives of pyrimidine hydrazones, including those related to this compound. The study found that these compounds could effectively inhibit FAK (Focal Adhesion Kinase), leading to reduced proliferation and migration of cancer cells .

Study on Antimicrobial Effects

Another significant investigation revealed that specific derivatives exhibited strong antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a broad spectrum of activity, suggesting that modifications to the hydrazone structure could enhance efficacy against resistant strains .

Properties

IUPAC Name |

(4-methoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQPYFMXCAIHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355724 | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-80-6 | |

| Record name | 2-Hydrazinyl-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89181-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.